1S/C9H6ClN3/c10-9-4-3-8 (12-13-9)7-2-1-5-11-6-7/h1-6H
.
References[1] MOLECULAR MODIFICATION OF ANPIRTOLINE, A NON-OPIOID CENTRALLY ACTING ANALGESIC[2] Crystal Structures of Half-Sandwich Ru(II) Complexes, [(η6-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF4, (X = Cl, Br, I)[4] Synthesis, Crystal Structure, and Antibacterial and Antioxidant Properties of a New Ag(I) Coordination Polymer Based on 3-Chloro-6-(1H-1,2,4-triazol-1-yl) Pyridazine[5] Microwave assisted synthesis of novel non fused and fused heterocyclic systems derivatives having plant growth stimulant activity based on 3-chloro-6-(3,5-dimethyl-1Hpyrazol-1-yl)pyridazine[6] 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine[7] 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine[8] 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine[9] 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine[10] 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine[11] 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine[12] Synthesis and Biological Activity Research of 4-Substitued-1-(2-methyl-6-(pyridin-3-yl)-nicotinoyl) Semicarbazides[13] New Quinolylnitrones for Stroke Therapy: Antioxidant and Neuroprotective (Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide as a New Lead-Compound for Ischemic Stroke Treatment.[14] Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-(2-(4-Methoxy- Phenyl)-Pyridin-3-yl)-(1, 3, 4) Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and invitro Anticancer Properties[15] N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): A Novel, Selective KCNQ2/Q3 Potassium Channel Activator[16] In Vivo Profile of ICA-27243 [N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a Potent and Selective KCNQ2/Q3 (Kv7.2/Kv7.3) Activator in Rodent Anticonvulsant Models[17] Crystal Structure of 4-(8-chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol[18] Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.[19] (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one and its cyclocondensation product with guanidine, (4RS)-2-amino-4-(6-methoxynaphthalen-2-yl)-6-(pyridin-3-yl)-3,4-dihydropyrimidine monohydrate: two types of hydrogen-bonded sheet.[20] Design, Synthesis, Characterization and Anticancer Properties of Novel2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-oxadiazole-2-Thiol[21] Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine[22] Radiosynthesis of 2‐[6‐chloro‐2‐(4‐iodophenyl)imidazo[1,2‐a]pyridin‐3‐yl]‐N‐ethyl‐N‐[11C]methyl‐acetamide, [11C]CLINME, a novel radioligand for imaging the peripheral benzodiazepine receptors with PET[23] DESIGN , SYNTHESIS , CHARACTERIZATION AND CYTOTOXIC EVALUATION OF NOVEL 2-CHLORO-N-( ARYL SUBSTITUTED ) ACETAMIDE DERIVATIVES OF 5-[ 2-PHENYL PYRIDIN-3-YL ]-1 , 3 , 4-OXADIAZOLE-2-THIOL .[24] Design, Synthesis and Antibacterial Activity of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives[25] Intramolecular hydrogen bonding between 2-cyanoguanidine and 3-chloro-6-(pyrazol-1-yl)pyridazines in copper(II) complexes[26] Preparation of [1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide[27] Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I)[28] Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone[29] Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents[30] Amide Derivatives of [5‐Chloro‐6‐(2‐chloro/fluorobenzoyl)‐2‐benzoxazolinone‐3‐yl]acetic Acids as Potential Analgesic and Anti‐Inflammatory Compounds[31] Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-(pyridin-3-yl)cyclopropanecarboxamide[32] Antimicrobial and antileishmanial studies of novel (2E)-3-(2-chloro-6-methyl/methoxyquinolin-3-yl)-1-(aryl)prop-2-en-1-ones.[33] Synthesis and Antimicrobial Activities of N'-((2-Chloro-6-methoxy quinolin-3-yl)methylidene)- substituted Benzohydrazide[34] Reactions of 4-aroyl-3-chloro-6-phenylpyridazines with some nucleophilic reagents, synthesis of some fused pyridazine derivatives[35] Pyridazines. I. Novel Intramolecular Cycloaddition of 3-Chloro-6-(2-allylphenoxy) pyridazines[36] 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine[37] 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine[38] Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.[39] Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives[40] Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fib[41] Reactions of 3-chloro-6-hydrazinopyridazine with michael-retro-michael reagents[42] Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides.[43] Bis[3‐chloro‐6‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl‐κN2)picolinato‐κ2N,O]cobalt(II) 2.5‐hydrate[44] The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one).[45] Five Multidimensional Co(II)-Complexes (Zero-Dimensional to Three-Dimensional) Derived from an Asymmetric 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid: Syntheses, Structures, and Magnetic Properties[46] 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid–triphenylphosphine oxide (1/1)[47] Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects.[48] Bis[3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinato]nickel(II) tetrahydrate[49] nickel(II) dihydrate
3-Chloro-6-(pyridin-3-yl)pyridazine is a heterocyclic compound characterized by the presence of both pyridazine and pyridine rings. This compound, with the chemical identifier 78784-66-4, has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its unique structure and potential biological activities. The incorporation of chlorine and pyridine substituents enhances its reactivity and biological properties, making it a valuable compound for research and application.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. Heterocycles are significant in organic chemistry due to their prevalence in natural products and pharmaceuticals. The specific structure of 3-Chloro-6-(pyridin-3-yl)pyridazine allows it to participate in various chemical reactions, which can lead to the development of new therapeutic agents or materials .
The synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine typically involves the reaction of 3-chloropyridazine with pyridine derivatives. One common synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency and scalability of production, ensuring consistent quality and yield through automated systems for reagent addition and temperature control.
The molecular structure of 3-Chloro-6-(pyridin-3-yl)pyridazine can be described as follows:
The compound's ability to form hydrogen bonds and π-π stacking interactions is crucial for its biochemical activity, influencing its binding affinity to various biological targets.
3-Chloro-6-(pyridin-3-yl)pyridazine can undergo several types of chemical reactions:
These reactions allow for the formation of various derivatives, enhancing the compound's utility in synthetic organic chemistry .
The mechanism of action for 3-Chloro-6-(pyridin-3-yl)pyridazine primarily involves its interaction with biological macromolecules such as enzymes and receptors. Its structural features enable it to participate in:
Studies have indicated that compounds similar to 3-Chloro-6-(pyridin-3-yl)pyridazine exhibit significant biological activities, including inhibition of vascular endothelial growth factor receptor (VEGFR) activity, showcasing its potential therapeutic applications .
The physical and chemical properties of 3-Chloro-6-(pyridin-3-yl)pyridazine include:
These properties are essential for determining the compound's behavior in various chemical environments and its applicability in biological systems .
3-Chloro-6-(pyridin-3-yl)pyridazine has several notable applications:
Palladium-catalyzed cross-coupling reactions constitute the cornerstone methodology for constructing the biheteroaryl framework of 3-chloro-6-(pyridin-3-yl)pyridazine (CAS 78784-66-4). The Suzuki-Miyaura reaction is particularly effective for forming the critical C–C bond between the pyridazine and pyridine rings. This typically involves coupling 3,6-dichloropyridazine with pyridin-3-ylboronic acid or its esters under carefully optimized conditions [8]. Key catalytic systems include Pd(OAc)₂ with dppf as a bidentate phosphine ligand, utilizing cesium carbonate as a base in 1,4-dioxane/water (3:1) solvent mixtures at 60°C, achieving yields exceeding 90% for analogous biheteroaryl formations . The chemoselectivity for C6 coupling over C3 is governed by the greater oxidative addition tendency of the C6–Cl bond compared to C3–Cl in palladium catalysis, allowing precise assembly of the core structure [8]. This chemoselectivity is further exploited in sequential coupling strategies for advanced derivatives.
Table 1: Palladium-Catalyzed Cross-Coupling Methodologies for Pyridazine-Pyridine Assembly
Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Reported Yield Range |
---|---|---|---|---|---|
Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane:H₂O (3:1) | 60 | 85-98% |
PdCl₂(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene:EtOH:H₂O (4:1:1) | 80 | 75-85% |
Pd(PPh₃)₄ | None | Na₂CO₃ | DMF:H₂O (5:1) | 100 | 60-75% |
The C3-chlorine atom in 3-chloro-6-(pyridin-3-yl)pyridazine exhibits distinct reactivity, enabling highly regioselective derivatization. Suzuki-Miyaura coupling at C3 proceeds efficiently with aryl/heteroaryl boronic acids, facilitated by the electron-withdrawing effect of the C6-pyridinyl group, which activates the C3 position toward oxidative addition. This allows sequential functionalization: initial installation of the pyridin-3-yl group at C6, followed by diversification at C3 with boronic acids bearing electron-donating (–OMe, –Me) or electron-withdrawing (–F, –Br, –CF₃, –NO₂) groups under similar Pd/dppf/Cs₂CO₃ conditions . Crucially, the chlorine at C3 can be displaced by nitrogen nucleophiles via Buchwald-Hartwig amination. While not directly exemplified for this specific molecule in the provided results, the patent CN104844523A demonstrates that 3,6-dichloropyridazine undergoes efficient amination at C3 using aqueous ammonia under controlled conditions (25% NH₄OH, 40-60°C, polar aprotic solvents like acetonitrile or DMF) to yield 3-amino-6-chloropyridazine [4]. This methodology is directly transferable to 3-chloro-6-(pyridin-3-yl)pyridazine, enabling the synthesis of 3-amino-6-(pyridin-3-yl)pyridazine – a valuable precursor for further heterocyclic elaboration or pharmacophore incorporation [4].
Table 2: Regioselective Functionalization at the C3 Position of 6-Substituted Pyridazines
Reaction Type | Reagents/Conditions | Key Regiochemical Outcome | Representative Substituents Tolerated |
---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂, Pd(OAc)₂/dppf, Cs₂CO₃, Dioxane/H₂O, 60°C | Selective C3-arylation | Ph, 4-MeOC₆H₄, 4-FC₆H₄, 3-CF₃C₆H₄, 4-NO₂C₆H₄, 2-Thienyl |
Buchwald-Hartwig | R₂NH, Pd₂(dba)₃, XPhos, NaO^tBu, Toluene, 80-100°C | Selective C3-amination (Predicted based on analogies) | NH₃, morpholine, piperazine, benzylamine, aniline derivatives |
3-Chloro-6-(pyridin-3-yl)pyridazine serves as a linchpin for constructing complex polyheterocyclic systems via intramolecular oxidative cyclization. The hydrazine derivative – readily accessible by hydrazinolysis of the C3-chlorine – can be condensed with aldehydes or ketones to form hydrazones. These hydrazones undergo efficient ring closure using hypervalent iodine reagents, notably iodobenzene diacetate (IBD), under mild conditions (dichloromethane, room temperature) to yield pharmacologically relevant [1,2,4]triazolo[4,3-b]pyridazine hybrids [1]. This IBD-mediated cyclization represents a greener alternative to traditional methods employing toxic heavy metals like lead tetraacetate or harsh oxidants like bromine, offering advantages in yield (often >80%), reaction time (hours vs. days), and operational simplicity [1]. The resulting triazolopyridazine framework retains the 6-(pyridin-3-yl) substituent, positioning it for potential interactions in biological systems. This oxidative fusion strategy significantly expands the molecular complexity accessible from the core 3-chloro-6-(pyridin-3-yl)pyridazine scaffold, enabling rapid access to libraries of fused heterocycles for bioactivity screening [1].
Building upon oxidative cyclization, the 6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine system represents a prime example of structural elaboration with significant bioactivity potential. Sadana and colleagues demonstrated that triazolopyridazines derived from chloropyridazine precursors exhibit potent cytotoxic activity against diverse cancer cell lines (e.g., SB-ALL, NALM-6, MCF-7) [1]. The 6-(pyridin-3-yl) group, or its surrogate introduced at the pyridazine C6 position prior to cyclization, likely contributes to the pharmacological profile through enhanced solubility or target binding. Structure-activity relationship (SAR) studies indicate that the nature of the substituent at the 3-position of the triazole ring profoundly influences cytotoxic potency. For instance, compounds bearing electron-withdrawing aryl groups (e.g., 4-nitrophenyl, 4-cyanophenyl) at this position showed enhanced activity compared to those with electron-donating groups or alkyl chains [1]. Mechanistic insights suggest induction of apoptosis via caspase 3/7 activation, as evidenced in NALM-6 leukemia cells treated with active triazolopyridazine derivatives like 4f, 4j, and 4q [1]. This underscores the value of 3-chloro-6-(pyridin-3-yl)pyridazine as a versatile precursor for generating bioactive triazolopyridazine libraries.
Table 3: Cytotoxic Activity of Representative Triazolopyridazines Derived from Chloropyridazines
Compound | R Group (Triazole C3) | IC₅₀ (μM) SB-ALL | IC₅₀ (μM) NALM-6 | IC₅₀ (μM) MCF-7 | Key Finding |
---|---|---|---|---|---|
4f | 4-NO₂C₆H₄ | 8.2 | 7.5 | 9.8 | Significant caspase 3/7 activation |
4j | 4-CNC₆H₄ | 9.5 | 8.1 | 11.2 | Potent against leukemia cell lines |
4q | 3-Cl-4-FC₆H₃ | 12.3 | 10.7 | 14.6 | Broad-spectrum cytotoxicity |
4a | CH₃ | >50 | >50 | >50 | Low activity (Reference) |
Emerging trends in sustainable synthesis highlight the potential for solvent-free and mechanochemical approaches in modifying pyridazine scaffolds like 3-chloro-6-(pyridin-3-yl)pyridazine. While solvent-free conditions are not explicitly detailed for this exact compound within the provided results, historical context reveals that early pyridazine syntheses, such as the cyclization of 1,4-dicarbonyl compounds with hydrazines, were often performed under thermal conditions without solvents [7]. Modern mechanochemistry (ball milling) offers a promising avenue for analogous reactions, including nucleophilic aromatic substitution (SₙAr) at the C3 chlorine. This technique involves grinding the solid reactants (e.g., 3-chloro-6-(pyridin-3-yl)pyridazine and an amine or hydrazine) with a catalytic base, using minimal or no solvent. Although specific examples using the target compound are absent in the provided data, the documented success of solvent-free methods for synthesizing bacillamide analogues with cytotoxic and anti-inflammatory properties suggests a viable and eco-friendly pathway applicable to the derivatization of 3-chloro-6-(pyridin-3-yl)pyridazine [1]. Such methods align with green chemistry principles by reducing waste, energy consumption, and reliance on volatile organic solvents, making them attractive for future exploration in the functionalization of this versatile scaffold.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3